L-798106

概要

説明

L-798,106は、プロスタノイドEプロスタノイド3(EP3)受容体に対する強力かつ高選択的な拮抗作用で知られる合成有機化合物です。 この化合物は、炎症、がん、心血管疾患など、さまざまな生理学的および病理学的プロセスを調節する役割において広く研究されてきました .

2. 製法

合成経路と反応条件: L-798,106は、複数ステップの有機合成プロセスによって合成されます。重要なステップには、スルホンアミド結合の形成と、フェニル環への臭素およびメトキシ置換基の導入が含まれます。合成経路には、一般的に以下が含まれます。

スルホンアミド結合の形成: これは、スルホニルクロリドとアミンを反応させてスルホンアミドを生成する反応です。

置換基の導入: 臭素およびメトキシ基は、求電子置換反応によって導入されます。

最終的な組み立て: 最終生成物は、一連のカップリング反応と精製ステップによって得られます

工業生産方法: L-798,106の具体的な工業生産方法はあまり文書化されていませんが、合成は、大規模生産のための最適化を伴い、実験室規模の合成と同様の原理に従う可能性があります。 これには、自動反応器、連続フローシステム、および高度な精製技術の使用が含まれ、高収率と純度が確保されます .

準備方法

Synthetic Routes and Reaction Conditions: L-798,106 is synthesized through a multi-step organic synthesis process. The key steps involve the formation of the sulfonamide linkage and the introduction of the bromine and methoxy substituents on the phenyl ring. The synthetic route typically includes:

Formation of the sulfonamide linkage: This involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide.

Introduction of substituents: The bromine and methoxy groups are introduced through electrophilic aromatic substitution reactions.

Final assembly: The final product is obtained through a series of coupling reactions and purification steps

Industrial Production Methods: While specific industrial production methods for L-798,106 are not widely documented, the synthesis likely follows similar principles as the laboratory-scale synthesis, with optimizations for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

化学反応の分析

反応の種類: L-798,106は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応するスルホキシドまたはスルホンを生成することができます。

還元: 還元反応は、スルホンアミド基または分子中に存在する他の官能基を修飾するために使用できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物: これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってスルホキシドまたはスルホンが生成され、置換反応によってさまざまな官能基が芳香族環に導入される可能性があります .

4. 科学研究の応用

L-798,106は、次のような幅広い科学研究の応用があります。

化学: プロスタノイド受容体シグナル伝達経路を研究し、新しいEP3受容体拮抗薬を開発するためのツール化合物として使用されます。

生物学: さまざまな細胞タイプにおける増殖、遊走、およびアポトーシスなどの細胞プロセスを調節する役割について調査されています。

医学: 高血圧、がん、炎症性疾患などの治療における潜在的な治療的用途について探求されています。

科学的研究の応用

Cardiovascular Research

Mechanism of Action:

L-798106 has been shown to play a crucial role in modulating cardiovascular responses by inhibiting the EP3 receptor, which is involved in vasoconstriction and hypertension. Studies indicate that this compound can significantly reduce mean arterial pressure and plasma norepinephrine levels in spontaneously hypertensive rats, suggesting its potential as a therapeutic agent for managing hypertension and related cardiac conditions .

Case Study:

In a study involving spontaneously hypertensive rats, chronic bilateral infusion of this compound for 28 days resulted in decreased sympathetic excitation and reduced expression of pro-inflammatory cytokines in the hypothalamic paraventricular nucleus. This highlights its potential for ameliorating hypertension through central mechanisms .

Cancer Research

Role in Breast Cancer:

this compound has been extensively studied for its effects on breast cancer cell lines. It has been shown to reduce proliferation and migration of SK-BR-3 breast cancer cells, potentially mediated through the inhibition of Gi-protein-cAMP signaling pathways. In vitro experiments demonstrated that treatment with this compound led to significant reductions in cell viability and migration in response to prostaglandin E2 stimulation .

Data Table: Effects on Breast Cancer Cell Lines

| Treatment Concentration (nM) | Cell Viability (%) | Migration (%) |

|---|---|---|

| Control | 100 | 100 |

| 10 | 80 | 75 |

| 100 | 60 | 50 |

| 1000 | 30 | 25 |

This table summarizes the observed effects of varying concentrations of this compound on cell viability and migration in SK-BR-3 cells, indicating a dose-dependent response .

Inflammatory Diseases

Impact on Inflammation:

this compound has demonstrated anti-inflammatory properties by inhibiting apoptosis and inflammatory responses induced by oxidized low-density lipoprotein (ox-LDL) in human aortic smooth muscle cells. This suggests its potential application in treating atherosclerosis, as it significantly reduced levels of pro-inflammatory cytokines such as interleukin-17 and intercellular adhesion molecule-1 .

Case Study:

In an experimental model of atherosclerosis, treatment with this compound resulted in improved cell viability and reduced inflammatory markers compared to controls. This indicates its promise as a therapeutic agent for managing inflammatory vascular diseases .

作用機序

L-798,106は、EP3受容体に選択的に結合して拮抗することによって効果を発揮します。この受容体は、炎症、痛み、血管トーンの調節など、さまざまな生理学的プロセスに関与しています。 EP3受容体を遮断することによって、L-798,106はプロスタグランジンE2(PGE2)によって仲介される下流シグナル伝達経路を阻害し、炎症の軽減、細胞増殖の減少、およびその他の治療効果をもたらします .

6. 類似の化合物との比較

L-798,106は、EP3受容体拮抗薬として、その高い選択性と効力でユニークです。類似の化合物には、次のようなものがあります。

L-826266: L-798,106と似ていますが、臭素基の代わりに塩素基があります。

スルプロストン: 受容体活性化の反対の効果を研究するために使用されるEP3受容体アゴニスト。

JNJ 17203212: 異なる構造的特徴を持つ別のEP3受容体拮抗薬

これらの化合物は、化学構造、受容体選択性、および生物学的活性において異なり、科学研究と治療的用途におけるL-798,106のユニークな特性を強調しています .

類似化合物との比較

L-798,106 is unique in its high selectivity and potency as an EP3 receptor antagonist. Similar compounds include:

L-826266: Similar to L-798,106 but with a chlorine group instead of a bromine group.

Sulprostone: An EP3 receptor agonist used to study the opposite effects of receptor activation.

JNJ 17203212: Another EP3 receptor antagonist with different structural features

These compounds differ in their chemical structures, receptor selectivity, and biological activities, highlighting the unique properties of L-798,106 in scientific research and therapeutic applications .

生物活性

L-798106 is a potent and selective antagonist of the prostanoid EP3 receptor, which plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cardiovascular regulation. This compound has garnered attention for its potential therapeutic applications in conditions such as hypertension, atherosclerosis, and cardiac hypertrophy.

This compound functions primarily by blocking the EP3 receptor, which is activated by prostaglandin E2 (PGE2). This receptor is implicated in mediating inflammatory responses and regulating vascular tone. By inhibiting EP3 activity, this compound can modulate various downstream signaling pathways associated with inflammation and vascular function.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the apoptosis and inflammatory responses in human aortic smooth muscle cells (HASMCs) induced by oxidized low-density lipoprotein (ox-LDL). The compound significantly reduced levels of pro-inflammatory cytokines such as interleukin-17 (IL-17) and intercellular adhesion molecule-1 (ICAM-1) in these cells, suggesting its potential in mitigating vascular inflammation associated with atherosclerosis .

In Vivo Studies

Hypertension Management:

A study involving spontaneously hypertensive rats (SHRs) showed that chronic infusion of this compound into the hypothalamic paraventricular nucleus resulted in a significant reduction in mean arterial pressure (MAP) and plasma norepinephrine levels. This effect was accompanied by decreased expression of pro-inflammatory cytokines and oxidative stress markers, indicating that this compound may ameliorate hypertension through central mechanisms .

Cardiac Hypertrophy:

this compound has also been investigated for its effects on cardiac hypertrophy. In experimental models, treatment with this compound led to decreased expression of hypertrophic markers such as p-p38 MAPK and cleaved caspase-3, suggesting its role in preventing cardiac remodeling associated with hypertension .

Comparative Data on Biological Activity

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Atherosclerosis

In a controlled study, this compound was administered to models of atherosclerosis. The results indicated significant inhibition of inflammatory responses in vascular tissues, supporting its potential as a therapeutic agent for cardiovascular diseases linked to chronic inflammation.

Case Study 2: Hypertension

Another case study focused on the effects of this compound on SHRs demonstrated that long-term administration led to sustained reductions in blood pressure and improvements in cardiac function. The study highlighted the compound’s ability to restore neurotransmitter balance within the hypothalamus, contributing to its antihypertensive effects .

特性

IUPAC Name |

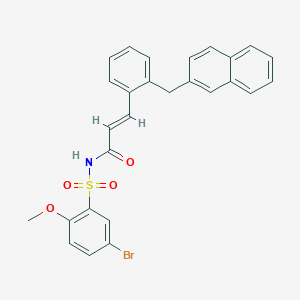

(E)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22BrNO4S/c1-33-25-14-13-24(28)18-26(25)34(31,32)29-27(30)15-12-21-7-3-5-9-23(21)17-19-10-11-20-6-2-4-8-22(20)16-19/h2-16,18H,17H2,1H3,(H,29,30)/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTKFNUPVBULRJ-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)C=CC2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)/C=C/C2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00741421 | |

| Record name | N-(5-Bromo-2-methoxybenzene-1-sulfonyl)-3-{2-[(naphthalen-2-yl)methyl]phenyl}prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244101-02-8 | |

| Record name | (2E)-N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244101-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Bromo-2-methoxybenzene-1-sulfonyl)-3-{2-[(naphthalen-2-yl)methyl]phenyl}prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-798106 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does L-798,106 interact with the EP3 receptor?

A1: L-798,106 competitively binds to the EP3 receptor, preventing the endogenous ligand, prostaglandin E2 (PGE2), from binding and activating the receptor. [, , , , , ]

Q2: What are the downstream effects of EP3 receptor antagonism by L-798,106?

A2: Antagonism of the EP3 receptor by L-798,106 leads to a variety of downstream effects depending on the tissue and physiological context. Some observed effects include:

- Increased COX-2 Expression: L-798,106 has been shown to increase cyclooxygenase-2 (COX-2) expression in the thick ascending limb of the kidney, suggesting a negative feedback loop where PGE2, acting through EP3, regulates COX-2 activity. [, , ]

- Increased Urine Volume: Blocking EP3 with L-798,106 can lead to increased urine volume, likely due to the disrupted negative feedback on COX-2 and subsequent effects on renal transporters. [, ]

- Enhanced Osteogenic Differentiation: In a coculture system, L-798,106 impaired the enhancement of osteogenic differentiation in periodontal ligament stem cells induced by cocultured endothelial cells. This suggests a role for EP3 signaling in this process. []

- Modulation of Airway Smooth Muscle Contraction: L-798,106 has been shown to inhibit the potentiating effect of low concentrations of PGE2 on platelet aggregation, highlighting a role for EP3 in platelet function. [, ]

Q3: What is the molecular formula and weight of L-798,106?

A3: The molecular formula of L-798,106 is C26H22BrNO4S, and its molecular weight is 522.44 g/mol.

Q4: What is the primary pharmacological action of L-798,106?

A4: L-798,106 is a potent and selective antagonist of the prostaglandin E2 EP3 receptor subtype. [, , , , , , , ]

Q5: What is the efficacy of L-798,106 in in vitro and in vivo models?

A5: L-798,106 has demonstrated efficacy in various experimental models:

- Inhibition of Cough Reflex: In guinea pig models, L-798,106 attenuated PGE2-induced cough, suggesting a role for EP3 in cough modulation. [, ]

- Modulation of Neuronal Activity: L-798,106 attenuated the inhibitory effects of PGE2 on locus coeruleus neurons, highlighting a role for EP3 in neuronal signaling. [, , ]

- Regulation of Renin Expression: In rat models, L-798,106 exacerbated PGE2-induced renin expression in M-1 cells, indicating a complex interplay between EP receptor subtypes in renin regulation. []

- Effects on Tumor Cell Viability: L-798,106 was shown to selectively suppress the viability of TSC2-deficient cells in vitro and decrease lung colonization of these cells in vivo, suggesting a potential role for EP3 in tumor growth and survival. []

Q6: What are the potential therapeutic applications of L-798,106?

A6: While L-798,106 has not progressed to clinical use, its pharmacological profile suggests potential therapeutic applications in conditions where EP3 receptor antagonism may be beneficial, such as:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。